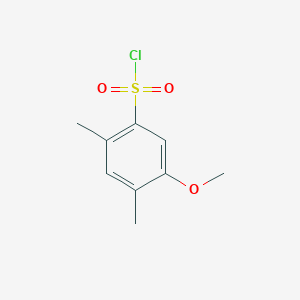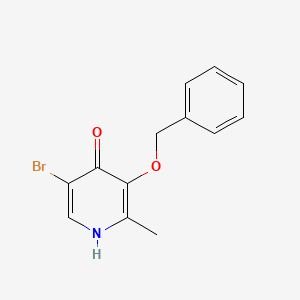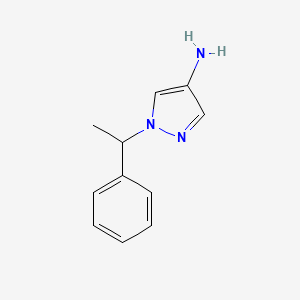
1-(1-Feniletil)-1H-pirazol-4-amina
Descripción general
Descripción
1-(1-Phenylethyl)-1H-pyrazol-4-amine is an organic compound that belongs to the class of pyrazoles It is characterized by the presence of a phenylethyl group attached to the nitrogen atom of the pyrazole ring
Aplicaciones Científicas De Investigación
1-(1-Phenylethyl)-1H-pyrazol-4-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: This compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
Mecanismo De Acción
Target of action
Compounds with similar structures, such as etomidate, are known to interact with specific γ-aminobutyric acid type a receptor subtypes .
Biochemical pathways
Similar compounds have been found to affect the monoterpene biosynthesis pathway and the l-phenylalanine degradation pathway .
Pharmacokinetics
Similar compounds like etomidate are known to have a short-acting effect and are rapidly metabolized .
Result of action
Similar compounds have been found to have neuropharmacological potential .
Action environment
Temperature and ph value are two key factors that can affect the stereo-selectivity, activity, and stability of similar compounds .
Análisis Bioquímico
Biochemical Properties
1-(1-Phenylethyl)-1H-pyrazol-4-amine plays a significant role in biochemical reactions, particularly in the modulation of enzyme activities and protein interactions. This compound has been found to interact with various enzymes, including cytochrome P450 enzymes, which are involved in the metabolism of many endogenous and exogenous substances. The interaction with cytochrome P450 enzymes can lead to either inhibition or activation of these enzymes, depending on the specific isoform and the concentration of 1-(1-Phenylethyl)-1H-pyrazol-4-amine. Additionally, this compound can form stable complexes with certain proteins, influencing their structural conformation and functional activity .
Cellular Effects
1-(1-Phenylethyl)-1H-pyrazol-4-amine exerts various effects on different types of cells and cellular processes. In particular, it has been shown to influence cell signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, which plays a crucial role in cell proliferation, differentiation, and apoptosis. By modulating the activity of key signaling molecules within this pathway, 1-(1-Phenylethyl)-1H-pyrazol-4-amine can alter gene expression patterns and cellular metabolism. For instance, it can upregulate or downregulate the expression of genes involved in cell cycle regulation, leading to changes in cell proliferation rates .
Molecular Mechanism
The molecular mechanism of action of 1-(1-Phenylethyl)-1H-pyrazol-4-amine involves its binding interactions with various biomolecules. This compound can bind to the active sites of enzymes, leading to either competitive or non-competitive inhibition. For example, it can inhibit the activity of certain kinases by occupying their ATP-binding sites, thereby preventing substrate phosphorylation. Additionally, 1-(1-Phenylethyl)-1H-pyrazol-4-amine can interact with transcription factors, influencing their ability to bind to DNA and regulate gene expression. These interactions can result in changes in the transcriptional activity of target genes, ultimately affecting cellular functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(1-Phenylethyl)-1H-pyrazol-4-amine can vary over time due to its stability and degradation properties. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation observed over extended periods. Its long-term effects on cellular function can be influenced by factors such as concentration, exposure duration, and the specific cell type being studied. In vitro and in vivo studies have demonstrated that prolonged exposure to 1-(1-Phenylethyl)-1H-pyrazol-4-amine can lead to cumulative effects on cellular processes, including alterations in cell signaling and gene expression .
Dosage Effects in Animal Models
The effects of 1-(1-Phenylethyl)-1H-pyrazol-4-amine in animal models are dose-dependent, with varying outcomes observed at different dosage levels. At low doses, this compound can exhibit beneficial effects, such as enhanced enzyme activity and improved cellular function. At higher doses, it can induce toxic or adverse effects, including oxidative stress, inflammation, and cellular apoptosis. Threshold effects have been observed in studies, where a specific dosage level triggers a significant change in the biological response. It is crucial to determine the optimal dosage range to maximize the therapeutic potential of 1-(1-Phenylethyl)-1H-pyrazol-4-amine while minimizing its toxic effects .
Metabolic Pathways
1-(1-Phenylethyl)-1H-pyrazol-4-amine is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. This compound can undergo phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation. Cytochrome P450 enzymes play a pivotal role in the oxidative metabolism of 1-(1-Phenylethyl)-1H-pyrazol-4-amine, leading to the formation of metabolites that can be further processed by conjugation enzymes such as glucuronosyltransferases and sulfotransferases. These metabolic pathways can influence the overall bioavailability and pharmacokinetics of 1-(1-Phenylethyl)-1H-pyrazol-4-amine .
Transport and Distribution
The transport and distribution of 1-(1-Phenylethyl)-1H-pyrazol-4-amine within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by transporters such as organic cation transporters and multidrug resistance proteins. Once inside the cell, 1-(1-Phenylethyl)-1H-pyrazol-4-amine can bind to intracellular proteins, influencing its localization and accumulation within specific cellular compartments. The distribution of this compound within tissues can also be affected by factors such as blood flow, tissue permeability, and binding affinity to plasma proteins .
Subcellular Localization
The subcellular localization of 1-(1-Phenylethyl)-1H-pyrazol-4-amine is critical for its activity and function. This compound can be targeted to specific cellular compartments through post-translational modifications and targeting signals. For instance, it can be directed to the nucleus by nuclear localization signals, where it can interact with transcription factors and influence gene expression. Additionally, 1-(1-Phenylethyl)-1H-pyrazol-4-amine can localize to the mitochondria, affecting mitochondrial function and cellular energy metabolism. The subcellular distribution of this compound can determine its overall impact on cellular processes and functions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-(1-Phenylethyl)-1H-pyrazol-4-amine can be synthesized through several methods. One common approach involves the reaction of 1-phenylethylamine with hydrazine and an appropriate carbonyl compound, such as acetylacetone, under reflux conditions. The reaction typically proceeds in the presence of a catalyst, such as acetic acid, to yield the desired pyrazole derivative .
Industrial Production Methods
Industrial production of 1-(1-Phenylethyl)-1H-pyrazol-4-amine may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity starting materials and stringent reaction conditions are crucial for industrial synthesis .
Análisis De Reacciones Químicas
Types of Reactions
1-(1-Phenylethyl)-1H-pyrazol-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrazole N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the pyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic reagents like halogens or sulfonyl chlorides can be used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields pyrazole N-oxides, while reduction can produce various amine derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse pyrazole derivatives .
Comparación Con Compuestos Similares
Similar Compounds
1-Phenylethylamine: A primary amine with similar structural features but lacking the pyrazole ring.
1-Phenylethyl-1H-pyrazole: A compound with a similar pyrazole structure but different substituents.
4-Amino-1-phenylethylpyrazole: Another pyrazole derivative with an amino group at a different position.
Uniqueness
1-(1-Phenylethyl)-1H-pyrazol-4-amine is unique due to the specific positioning of the phenylethyl group and the amino group on the pyrazole ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
Propiedades
IUPAC Name |
1-(1-phenylethyl)pyrazol-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3/c1-9(10-5-3-2-4-6-10)14-8-11(12)7-13-14/h2-9H,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFGCAKGDLZOKNA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)N2C=C(C=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


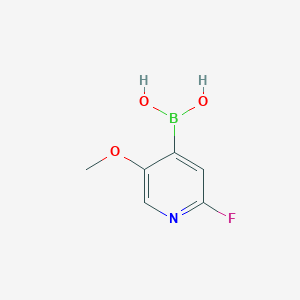
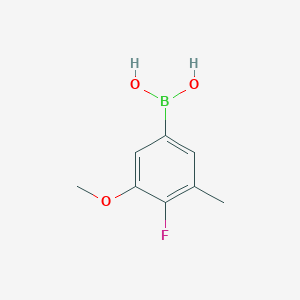
![(4-([1,1'-Biphenyl]-4-yl(phenyl)amino)phenyl)boronic acid](/img/structure/B1443128.png)
![Ethyl 1-thia-4-azaspiro[4.4]nonane-3-carboxylate hydrochloride](/img/structure/B1443134.png)
![2-[(2-Fluorophenyl)amino]-2,3-dimethylbutanenitrile](/img/structure/B1443136.png)
![1-[(2-Methyl-1,3-thiazol-4-yl)sulfonyl]piperazine](/img/structure/B1443137.png)

![[3-(thiophen-2-yl)-1H-1,2,4-triazol-5-yl]methanamine hydrochloride](/img/structure/B1443139.png)


![1H,2H,3H,4H,5H-thieno[3,2-e][1,4]diazepin-5-one](/img/structure/B1443142.png)

